Superior In Vivo Efficacy of a 1,7-Naphthyridine Scaffold vs. a Clinical-Stage Benchmark in an NSCLC Xenograft Model
A drug discovery program utilizing a 1,7-naphthyridine scaffold yielded the lead compound HH0043, which demonstrated a statistically significant and superior tumor growth inhibition (TGI) compared to the clinical-stage SOS1 inhibitor BI-3406 in a KRAS G12C-mutated NCI-H358 (human non-small cell lung cancer) xenograft mouse model [1]. This outcome validates the 1,7-naphthyridine core as a privileged scaffold for this high-value therapeutic target.
| Evidence Dimension | In Vivo Antitumor Efficacy (Total Growth Inhibition, TGI) |
|---|---|
| Target Compound Data | HH0043 (a 1,7-naphthyridine derivative): TGI = 76% |
| Comparator Or Baseline | BI-3406 (a known SOS1 inhibitor, non-1,7-naphthyridine scaffold): TGI = 49% |
| Quantified Difference | HH0043 achieved a 27 percentage-point higher TGI compared to BI-3406 at the same oral dose. |
| Conditions | Subcutaneous KRAS G12C-mutated NCI-H358 human lung cancer xenograft mouse model; oral administration at the same dose. |
Why This Matters
For a procurement scientist, sourcing the 1,7-naphthyridine core intermediate is a direct vehicle to access a chemical space that has demonstrated a clear efficacy advantage over a clinical benchmark, derisking a crucial aspect of the drug discovery process.
- [1] Zhang, Y., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 15(6), 958–964. doi:10.1021/acsmedchemlett.4c00156 View Source
